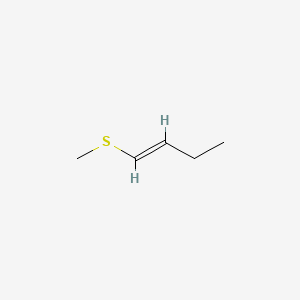

1-Butene, 1-(methylthio)-, (E)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Methylthio)-1-butene, also known as 2-thia-3-hexene or fema 3820, belongs to the class of organic compounds known as thioenol ethers. Thioenol ethers are compounds containing the enol ether functional group, with the formula R3SCR2=CR1. 1-(Methylthio)-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(methylthio)-1-butene is primarily located in the membrane (predicted from logP). 1-(Methylthio)-1-butene is a sulfurous tasting compound that can be found in nuts. This makes 1-(methylthio)-1-butene a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- The interaction between disilyne and π-bonds, including 1-Butene, has been observed to proceed in a stereospecific manner, leading to specific cyclobutenes. Theoretical calculations suggest a formal [1 + 2] cycloaddition in such reactions, underscoring the significance of 1-Butene in studying complex chemical interactions and synthesis (Kinjo et al., 2007).

- In the realm of chalcogenation, 1-Butene derivatives have shown an interesting resistance to allylic rearrangement, highlighting their utility in exploring the nuances of organic chemical reactions and the synthesis of complex molecules (Levanova et al., 2018).

Material Science and Molecular Design

- Bis(arylthio)ethers containing a trans-2-Butene backbone, closely related to 1-Butene, have been utilized in the design of coordination polymers, offering insights into the construction of complex molecular frameworks. These studies shed light on the interplay between organic ligands and metal salts, paving the way for advancements in material science (Zheng et al., 2005).

Combustion and Energy

- The kinetics of hydrogen atoms reacting with 1-Butene have been thoroughly investigated, providing crucial data for understanding combustion processes and the formation of various hydrocarbons. This research is vital for developing more efficient and cleaner combustion technologies (Manion & Awan, 2015).

- The exploration of low-temperature oxidation of 1-Butene in jet-stirred reactors has helped address discrepancies between experiments and simulations in fuel reactivity, contributing to the improvement of ignition and combustion processes in advanced engines (B. Chen et al., 2020).

Molecular Dynamics and Polymer Science

- Studies on the molecular dynamics in polyethylene and ethylene-1-butene copolymers have utilized NMR methods, offering insights into the structure and dynamics of these materials. This research is crucial for understanding and improving the properties of polymeric materials (Glowinkowski et al., 2002).

Environmental and Health Implications

- Investigations into the antimutagenic potential of natural isothiocyanates against cooked food mutagens have highlighted the importance of 1-Butene derivatives in understanding the mechanisms of mutagenesis and exploring potential chemopreventive agents (Shishu & Kaur, 2009).

Propriétés

Numéro CAS |

17414-27-6 |

|---|---|

Formule moléculaire |

C5H10S |

Poids moléculaire |

102.2 g/mol |

Nom IUPAC |

(E)-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |

Clé InChI |

QOKMHYUWJKXWOV-SNAWJCMRSA-N |

SMILES isomérique |

CC/C=C/SC |

SMILES |

CCC=CSC |

SMILES canonique |

CCC=CSC |

Densité |

0.943- 0.948 |

Autres numéros CAS |

17414-27-6 32951-19-2 |

Description physique |

pale yellow liquid with an unpeasant odou |

Pictogrammes |

Flammable |

Solubilité |

very soluble in alcohol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

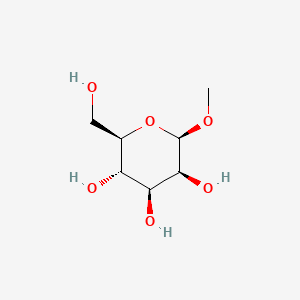

![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)